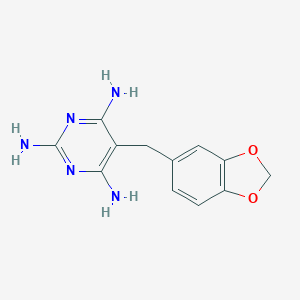![molecular formula C11H13N5O B243236 N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B243236.png)
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, also known as MTMU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTMU is a white crystalline solid that belongs to the class of urea derivatives and has a molecular weight of 288.33 g/mol.
Mechanism of Action
The exact mechanism of action of N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of tumor cells, viruses, and bacteria.
Biochemical and Physiological Effects:
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit viral replication, and inhibit bacterial growth. N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been found to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea also exhibits potent pharmacological effects, making it a promising candidate for drug development. However, there are some limitations associated with the use of N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea in lab experiments. For instance, its solubility in water is limited, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. One potential area of investigation is the development of N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea-based therapies for the treatment of cancer, viral infections, and bacterial infections. Another potential area of research is the elucidation of the exact mechanism of action of N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, which could provide valuable insights into its pharmacological effects. Additionally, further studies are needed to evaluate the safety and toxicity of N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea in vivo, which is a crucial step in the development of any potential therapeutic agent.
Synthesis Methods
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea can be synthesized by reacting N-methyl-N'-phenylurea with 1H-1,2,4-triazole-1-methanol in the presence of a catalyst. The reaction yields N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea as a product, which can be further purified by recrystallization.
Scientific Research Applications
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections.
properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-methyl-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C11H13N5O/c1-12-11(17)15-10-4-2-9(3-5-10)6-16-8-13-7-14-16/h2-5,7-8H,6H2,1H3,(H2,12,15,17) |
InChI Key |
QOGKFYAPOHFBKG-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C=C1)CN2C=NC=N2 |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
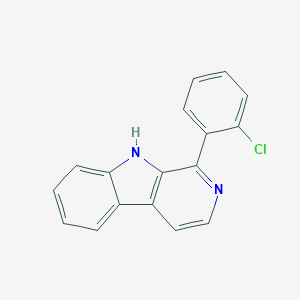
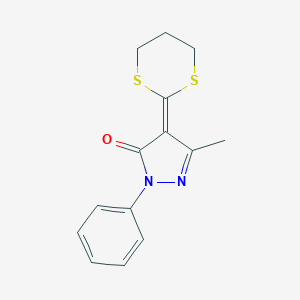
![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)
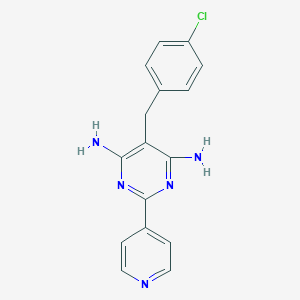
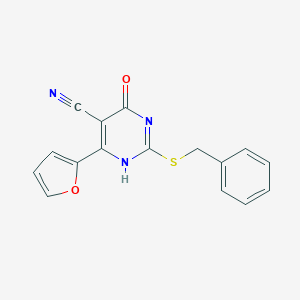
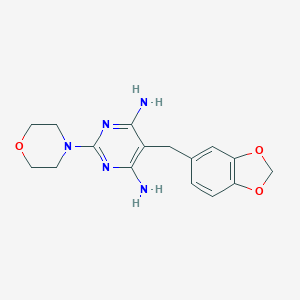
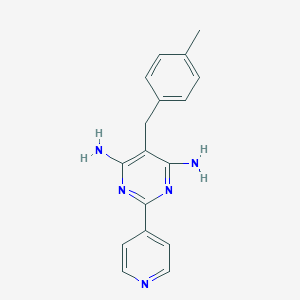
![Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B243196.png)
